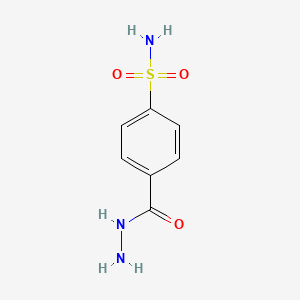

4-(Hydrazinocarbonyl)benzolsulfonamid

Übersicht

Beschreibung

4-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound with the CAS Number: 35264-29-0 . It has a molecular weight of 215.23 and is also known as Sulfadimidine or Sulfamethazine, which are sulfonamide antibiotics commonly used in veterinary medicine to treat bacterial infections in animals.

Synthesis Analysis

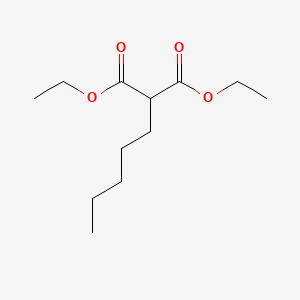

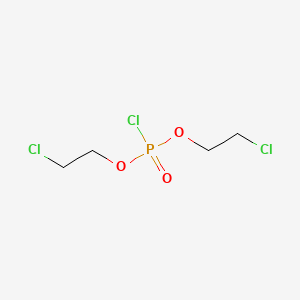

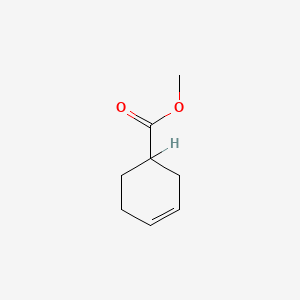

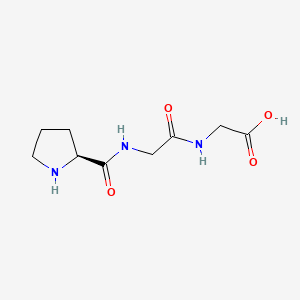

The synthesis of hydrazinecarbonyl benzenesulfonamides has been reported to be achieved by microwave heating, which offers shorter reaction times and higher yields in small amounts of solvents . A comparison with the conventional method for their preparation has also been undertaken . The synthetic pathway for the preparation of new 1,2,3-triazole derivatives started with the preparation of the two key intermediates .Molecular Structure Analysis

The molecular structure of 4-(Hydrazinecarbonyl)benzenesulfonamide is represented by the InChI code: 1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) .Physical And Chemical Properties Analysis

4-(Hydrazinecarbonyl)benzenesulfonamide is a powder at room temperature . It has a melting point of 228-230 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

“4-(Hydrazinocarbonyl)benzolsulfonamid” und seine Derivate zeigten eine signifikante antibakterielle Aktivität . In einer Studie wurde eine Reihe von Hydrazinocarbonylbenzolsulfonamiden synthetisiert und ihre antibakterielle Aktivität gegen Staphylococcus aureus, Bacillus firmus und Escherichia coli berichtet . Die Verbindung 2-({(2E)-2-[(2-hydroxy)benzyliden]hydrazin}carbonyl)benzolsulfonamid zeigte eine herausragende antibakterielle Aktivität gegen alle drei getesteten Bakterienorganismen .

COX-2-Hemmung

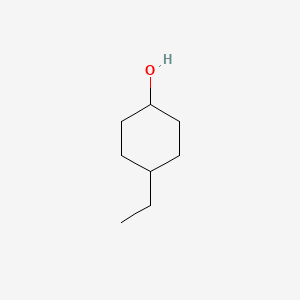

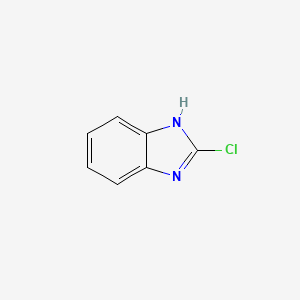

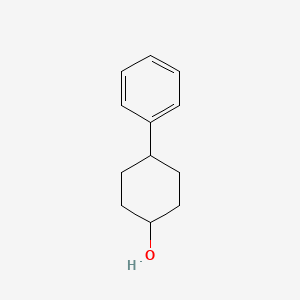

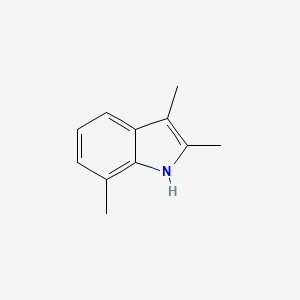

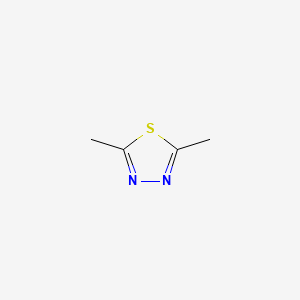

Eine weitere Anwendung von “this compound” liegt in der Entwicklung und Synthese selektiver COX-2-Hemmer . Eine neue Reihe von 1,4,5-trisubstituierten Triazolen, die einen Benzolsulfonamid-Teil, den COX-2-Pharmakophor, tragen, wurde entwickelt und synthetisiert . Der Syntheseweg zur Herstellung der neuen 1,2,3-Triazol-Derivate begann mit der Herstellung der beiden Schlüsselintermediate: 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzolsulfonamid und 4-(4-(Hydrazinocarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzolsulfonamid . Alle untersuchten Verbindungen erwiesen sich als aktive COX-1- und COX-2-Hemmer .

Synthese von Thiazolo[3,2-b][1,2,4]triazolen

“this compound” wird auch zur Synthese von Thiazolo[3,2-b][1,2,4]triazolen verwendet . Diese Verbindungen tragen einen Benzolsulfonamid-Teil und wurden durch spektroskopische Analyse charakterisiert .

Safety and Hazards

The safety information for 4-(Hydrazinecarbonyl)benzenesulfonamide indicates that it is harmful if swallowed . It is classified under GHS07, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if feeling unwell .

Biochemische Analyse

Biochemical Properties

4-(Hydrazinecarbonyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction in various physiological processes. The compound has been shown to interact with cytosolic carbonic anhydrase isoforms I and II, as well as transmembrane isoforms IV and IX . The nature of these interactions involves the binding of 4-(Hydrazinecarbonyl)benzenesulfonamide to the active site of the enzyme, inhibiting its activity and thereby affecting the enzyme’s function in pH regulation and ion transport.

Cellular Effects

The effects of 4-(Hydrazinecarbonyl)benzenesulfonamide on various cell types and cellular processes have been extensively studied. The compound has been found to influence cell function by inhibiting carbonic anhydrase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of carbonic anhydrase IX, a transmembrane isoform associated with tumor progression, can lead to altered pH regulation in the tumor microenvironment, affecting tumor cell proliferation and survival .

Molecular Mechanism

At the molecular level, 4-(Hydrazinecarbonyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase enzymes, forming a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to changes in gene expression and cellular metabolism, as the enzyme’s activity is crucial for maintaining cellular pH and ion balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Hydrazinecarbonyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Hydrazinecarbonyl)benzenesulfonamide remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and enzyme activity.

Dosage Effects in Animal Models

The effects of 4-(Hydrazinecarbonyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .

Metabolic Pathways

4-(Hydrazinecarbonyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The compound affects the metabolic flux of bicarbonate and protons, which are crucial for maintaining cellular pH and ion balance . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolite levels and cellular function .

Transport and Distribution

The transport and distribution of 4-(Hydrazinecarbonyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on carbonic anhydrase enzymes . The distribution of the compound within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(Hydrazinecarbonyl)benzenesulfonamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective inhibition of carbonic anhydrase enzymes .

Eigenschaften

IUPAC Name |

4-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDAHYHCQJXNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312358 | |

| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35264-29-0 | |

| Record name | Benzoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

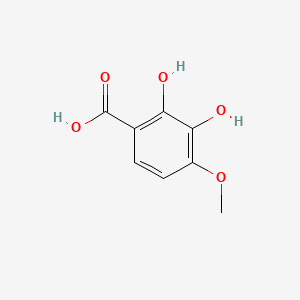

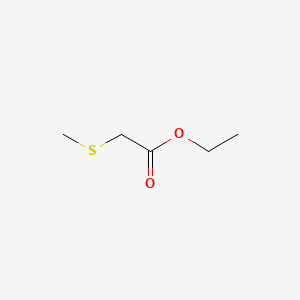

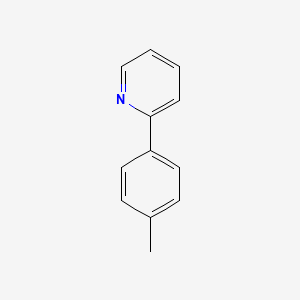

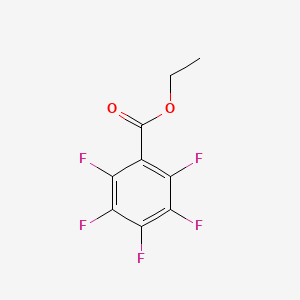

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.